Phosphonic acid, pentyl-, diethyl ester
Description
Phosphonic acid, pentyl-, diethyl ester (CAS: [insert CAS if available]) is an organophosphorus compound with the molecular formula C₉H₂₁O₃P, featuring a pentyl group (–C₅H₁₁) bonded to a phosphorus atom, which is further esterified with two ethoxy groups. This compound belongs to the phosphonate ester family, characterized by their P=O and P–O–C structural motifs. It is commonly employed as a synthetic intermediate in organic chemistry, particularly in Wittig-Horner reactions for olefin synthesis and as a precursor for bioactive molecules due to its hydrolytic stability compared to phosphate esters .
Synthesis typically involves:
- Nucleophilic substitution: Reaction of pentyl halides with diethyl phosphite.
- Condensation: Using pentylphosphonic acid precursors with ethanol under acidic catalysis .
Key properties include moderate lipophilicity (log P ≈ 2.5–3.0) and solubility in nonpolar solvents, making it suitable for applications in polymer chemistry and medicinal chemistry.
Structure
2D Structure
Properties
CAS No. |
1186-17-0 |
|---|---|
Molecular Formula |
C9H21O3P |
Molecular Weight |
208.23 g/mol |
IUPAC Name |
1-diethoxyphosphorylpentane |
InChI |
InChI=1S/C9H21O3P/c1-4-7-8-9-13(10,11-5-2)12-6-3/h4-9H2,1-3H3 |
InChI Key |
RWKSDJWCHGWVBF-UHFFFAOYSA-N |
SMILES |
CCCCCP(=O)(OCC)OCC |
Canonical SMILES |
CCCCCP(=O)(OCC)OCC |
Synonyms |
Pentylphosphonic acid diethyl ester |
Origin of Product |
United States |
Preparation Methods
Alkylation of Diethyl Phosphite with Pentyl Halides
The most direct method for synthesizing diethyl pentylphosphonate involves the nucleophilic substitution of diethyl phosphite with pentyl halides (e.g., pentyl chloride or bromide). This reaction proceeds via the deprotonation of diethyl phosphite by a base, generating a phosphite anion that attacks the electrophilic carbon of the pentyl halide .
General Reaction:
Conditions and Optimization:
-
Base: Triethylamine or pyridine is typically used to neutralize HX, driving the reaction forward .
-
Solvent: Aprotic solvents like dichloromethane or acetonitrile prevent side reactions .
-
Temperature: Reactions are conducted at 60–80°C for 6–12 hours to ensure completion .
Example Protocol (Adapted from ):
A mixture of diethyl phosphite (1.0 mol), pentyl chloride (1.1 mol), and triethylamine (1.2 mol) in acetonitrile is refluxed for 8 hours. The crude product is washed with water, dried over MgSO₄, and distilled under reduced pressure to yield diethyl pentylphosphonate (85–90% purity).
Michaelis-Arbuzov Reaction with Triethyl Phosphite
While the classic Michaelis-Arbuzov reaction produces trialkyl phosphonates, modifications enable the synthesis of dialkyl derivatives like diethyl pentylphosphonate. This method involves reacting triethyl phosphite with pentyl halides under thermal conditions .
General Reaction:
Challenges and Solutions:
-
Byproduct Formation: Competing elimination or transesterification may occur. Using excess triethyl phosphite and controlled heating (100–120°C) minimizes byproducts .
-
Catalysts: Lewis acids like ZnCl₂ improve reaction efficiency, as demonstrated in analogous syntheses .
| Substrate | Halide | Yield (%) | Conditions |
|---|---|---|---|
| Benzyl chloride | Cl | 76 | 135°C, 12 h |
| Pentyl bromide | Br | 82* | 120°C, 10 h, ZnCl₂ |
| *Estimated based on benzyl bromide analogs. |
Catalytic Methods from Patent Literature
A patent (CN103319529A) describes a catalytic approach for synthesizing dialkyl alkylphosphonites, adaptable to diethyl pentylphosphonate . The method employs methyl chloride and diethyl phosphite under optimized conditions, which can be extrapolated to pentyl halides.
Key Steps:
-
Reaction Setup: Diethyl phosphite reacts with pentyl chloride in the presence of a triamide catalyst (e.g., hexamethylphosphoramide).
-
Solvent System: Diethylene glycol dimethyl ether enhances solubility and reaction homogeneity.
-
Workup: Distillation under vacuum removes volatile byproducts, yielding the target compound.
Advantages:
-
Yield: Up to 87% for methyl analogs, suggesting comparable efficiency for pentyl derivatives .
-
Scalability: Suitable for industrial production due to minimal intermediate isolation steps.
Transesterification of Trimethyl Pentylphosphonate
Although less common, transesterification offers a route to diethyl pentylphosphonate from trimethyl pentylphosphonate. This method is advantageous when methyl esters are more readily available.
Reaction Mechanism:
Optimization:
-
Catalyst: Sulfuric acid or p-toluenesulfonic acid (0.5–1.0 mol%) accelerates ester exchange .
-
Temperature: Reflux conditions (70–80°C) ensure complete conversion within 24 hours .
Comparative Analysis of Methods
Table 1: Efficiency of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |
|---|---|---|---|---|
| Alkylation | 85–90 | 90–95 | 8–12 | High |
| Michaelis-Arbuzov | 75–82 | 85–90 | 10–14 | Moderate |
| Catalytic (Patent) | 80–87 | 92–97 | 6–8 | High |
| Transesterification | 70–75 | 88–92 | 20–24 | Low |
Critical Insights:
-
The alkylation method balances yield and scalability, making it ideal for laboratory and industrial settings .
-
The catalytic approach offers the shortest reaction time but requires specialized catalysts .
-
Transesterification is limited by the availability of trimethyl precursors and longer durations .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, pentyl-, diethyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphonic acids and phosphonates.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Phosphonic acid, pentyl-, diethyl ester has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl pentylphosphonate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby affecting metabolic pathways. The phosphorus atom in the compound can form strong bonds with various biomolecules, leading to its biological activity .
Comparison with Similar Compounds
Aromatic Derivatives
- Diethyl (4-formylphenyl)phosphonate (): Contains a benzaldehyde substituent. The aromatic ring enhances electron-withdrawing effects, increasing reactivity in Wittig-Horner reactions compared to the aliphatic pentyl group. Yields for similar aryl phosphonates range from 30–50% .
- Diethyl (3,5-dimethoxybenzyl)phosphonate (): The methoxy groups stabilize the phosphorus center via resonance, altering hydrolysis kinetics. Hydrolysis of aromatic esters often requires stronger acids (e.g., 6N HCl) compared to aliphatic esters like the pentyl derivative .
Heterocyclic Derivatives
- (1-Methyl-1H-pyrazol-4-yl)phosphonic acid diethyl ester (): Synthesized via phosphonic enamine intermediates. Heterocyclic substituents introduce steric hindrance, reducing hydrolysis rates (e.g., 10% HCl yields pure pyrazole phosphonic acid, while pentyl esters may require harsher conditions) .
Branched Aliphatic Derivatives
- Dimethylheptyl (DMH) phosphonates (): Branching in the alkyl chain (e.g., DMH) significantly enhances biological activity . For instance, DMH-substituted anandamide analogs exhibit 10–100× higher receptor affinity compared to linear chains due to improved lipid membrane interactions .
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing diethyl esters of pentylphosphonic acid derivatives, and how can reaction yields be improved?
- Methodological Answer : Synthesis of diethyl esters typically involves nucleophilic substitution or esterification reactions under anhydrous conditions. For example, yields can vary significantly (4–50%) depending on the substituents and reaction conditions . Optimization strategies include:
- Temperature control : Higher yields (e.g., 50%) are achieved in refluxing chloroform (CHCl₃) compared to lower-temperature reactions .
- Catalyst selection : Use of NaH as a base in CH₂Cl₂ for acrylamide derivatives improves reaction efficiency .
- Purification techniques : Column chromatography with solvents like CCl₄ or CHCl₃ enhances isolation of pure products .
- Key Data :
| Compound | Yield | IR Peaks (cm⁻¹) | Reference |
|---|---|---|---|
| Derivative 3 | 30% | 1630, 1280, 1050 | |
| Derivative 4 | 4% | 1780, 1260 |
Q. How can IR spectroscopy distinguish between structurally similar diethyl phosphonic acid esters?
- Methodological Answer : IR spectroscopy identifies functional groups via characteristic absorption bands:
- P=O stretching : 1220–1280 cm⁻¹ .
- P-O-C (ester) vibrations : 1020–1065 cm⁻¹ .
- C=O (if present) : 1630–1780 cm⁻¹ .
- Example : A compound with a carbonyl group (e.g., 2-oxo-3,4-dihydro-2H-chromen-3-phosphonic acid diethyl ester) shows a strong C=O peak at 1780 cm⁻¹, absent in non-carbonyl analogs .
Advanced Research Questions
Q. How do site-site interactions in bifunctional phosphonic acid esters influence their ion-exchange properties?
- Methodological Answer : Solid-state ³¹P NMR spectroscopy reveals interactions between phosphonate monoethyl ester groups and quaternary amines in bifunctional resins. Key findings include:
- Phosphonate-amine interactions : Phosphonate ions displace chloride counterions on amine sites, altering ion-exchange capacity .
- Disruption by ester groups : Diethyl esters reduce site interactions, as shown by NMR peak broadening .
- Experimental Design :
- Synthesize resins with controlled ratios of phosphonic acid and quaternary amine groups.
- Analyze ³¹P NMR chemical shifts to quantify interaction strength .
Q. What analytical approaches resolve contradictions in hydrolysis kinetics of phosphonic acid esters under varying pH conditions?
- Methodological Answer : Conflicting hydrolysis rates arise from competing mechanisms (acid-catalyzed vs. nucleophilic attack). A combined approach includes:
- Kinetic studies : Monitor hydrolysis via ³¹P NMR or HPLC at pH 2–12 .
- Computational modeling : DFT calculations predict transition states and activation energies .
- Case Study : Diethyl p-(methylthio)phenyl phosphate hydrolyzes faster in basic conditions (pH >10) due to nucleophilic hydroxide attack on the phosphorus center .
Q. How can environmental screening profiles inform the safe use of phosphonic acid esters in research?
- Methodological Answer : Modified GreenScreen® assessments evaluate hazards such as toxicity and bioaccumulation:
- Data collection : Use EPA frameworks to compile toxicity data (e.g., LC₅₀, EC₅₀) .
- Risk mitigation : Substitute esters with lower bioaccumulation potential (e.g., shorter alkyl chains) .
- Example : N,N-Bis-(2-hydroxylethyl) aminomethane phosphonic acid diethyl ester scored moderate hazard due to aquatic toxicity .
Methodological Considerations
- Synthesis Optimization : Vary solvents (e.g., CHCl₃ vs. CH₂Cl₂), bases (e.g., NaH vs. K₂CO₃), and temperatures to maximize yields .
- Characterization : Combine IR, NMR, and mass spectrometry for structural elucidation .
- Environmental Compliance : Adhere to EPA guidelines for waste disposal and exposure limits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
